molecular formula C13H18ClNO2 B2458994 Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride CAS No. 2567504-04-3

Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride

Cat. No.: B2458994
CAS No.: 2567504-04-3
M. Wt: 255.74
InChI Key: AHUGAULAVNSFFN-UHFFFAOYSA-N
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Description

“Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride” is a spirocyclic compound . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Molecular Structure Analysis

The molecular formula of “Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride” is C13H17NO . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride” include a molecular weight of 203.28000, a PSA of 21.26000, and a LogP of 2.16680 .

Mechanism of Action

The mechanism of action of Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. This compound has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

One advantage of using Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride in lab experiments is its potential to exhibit multiple pharmacological effects. However, one limitation of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride. One direction is to investigate the potential applications of the compound in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride can be synthesized using various methods, including the one-pot synthesis method, the multi-component reaction method, and the cyclization reaction method. The one-pot synthesis method involves the condensation of aldehydes, ketones, and amines in the presence of a catalyst. The multi-component reaction method involves the reaction of aldehydes, ketones, and amines with isocyanides in the presence of a catalyst. The cyclization reaction method involves the reaction of a dihydropyran with an imine in the presence of a catalyst.

Scientific Research Applications

Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit neuroprotective activity by inhibiting oxidative stress and reducing neuronal damage.

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-8-16-13(12)4-6-14-7-5-13;/h1-2,9,14-15H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGAULAVNSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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